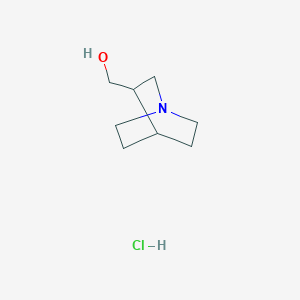

3-Hidroximetilquinuclidina

Descripción general

Descripción

3-Hydroxymethylquinuclidine is a quinuclidine derivative known for its potential applications in medicinal chemistry. It is a bicyclic amine with a hydroxymethyl group attached to the third carbon of the quinuclidine ring. This compound has garnered interest due to its role as a nicotinic receptor ligand, which makes it a valuable candidate for research in neuropharmacology.

Aplicaciones Científicas De Investigación

3-Hydroxymethylquinuclidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with nicotinic receptors in the central nervous system.

Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

3-Hydroxymethylquinuclidine is primarily designed and evaluated as a nicotinic ligand . The main target of this compound is the nicotinic receptors in the central nervous system (CNS) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The interaction of 3-Hydroxymethylquinuclidine with its targets involves high affinity interactions with the α4β2 subtype of nicotinic receptors . This interaction results in the inhibition of the specific binding of nicotine, indicating that 3-Hydroxymethylquinuclidine acts as a competitive antagonist .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxymethylquinuclidine is the nicotinic signaling pathway. By interacting with the α4β2 subtype of nicotinic receptors, 3-Hydroxymethylquinuclidine can influence the downstream effects of this pathway . .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 3-Hydroxymethylquinuclidine’s action are primarily related to its interaction with the α4β2 subtype of nicotinic receptors . This interaction can lead to changes in the activity of these receptors, potentially influencing neuronal signaling . .

Análisis Bioquímico

Biochemical Properties

3-Hydroxymethylquinuclidine has been found to interact with various enzymes and proteins

Cellular Effects

It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethylquinuclidine typically involves the conversion of 3-quinuclidinone to 3-methoxymethyl-3-quinuclidinol, followed by deprotection to yield the desired compound . One common method includes the reaction of 3-quinuclidinol with triphenylphosphine and 3-hydroxypyridine in anhydrous tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for 3-Hydroxymethylquinuclidine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxymethylquinuclidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a quinuclidine derivative with a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Methyl-substituted quinuclidine derivatives.

Substitution: Various substituted quinuclidine derivatives depending on the reagents used.

Comparación Con Compuestos Similares

3-Quinuclidinol: Another quinuclidine derivative with a hydroxyl group at the third carbon.

3-Methoxymethylquinuclidine: A derivative with a methoxymethyl group instead of a hydroxymethyl group.

Quinuclidine-Based Carbamates: Compounds designed for their potential as central nervous system active agents.

Uniqueness: 3-Hydroxymethylquinuclidine is unique due to its specific interaction with nicotinic receptors and its potential as a partial agonist. This sets it apart from other quinuclidine derivatives, which may have different functional groups and receptor affinities.

Actividad Biológica

3-Hydroxymethylquinuclidine (3-HMQ) is a compound of significant interest due to its potential pharmacological applications, particularly in the context of cholinergic systems and muscarinic receptor modulation. This article explores the biological activity of 3-HMQ, focusing on its synthesis, receptor interactions, and therapeutic implications.

Chemical Structure and Synthesis

3-HMQ is a derivative of quinuclidine, characterized by the presence of a hydroxymethyl group at the 3-position. The synthesis of 3-HMQ and its derivatives has been documented through various methods, including ether and carbamate formations which serve as precursors for further modifications aimed at enhancing biological activity .

Biological Activity Overview

3-HMQ exhibits notable biological activities primarily through its interaction with nicotinic and muscarinic receptors. Its role as a ligand for these receptors has been extensively studied, revealing its potential as a therapeutic agent for several conditions.

Receptor Interaction

- Nicotinic Receptors : Research indicates that 3-HMQ and its derivatives can act as ligands for nicotinic acetylcholine receptors (nAChRs). This interaction is crucial for modulating neurotransmission and has implications in cognitive enhancement and neuroprotection .

- Muscarinic Receptors : 3-HMQ shows high affinity for muscarinic M3 receptors, which are involved in various physiological responses including smooth muscle contraction and glandular secretion. This receptor subtype is particularly relevant in treating respiratory disorders, gastrointestinal issues, and urological conditions .

Therapeutic Applications

The pharmacological profile of 3-HMQ suggests several therapeutic applications:

- Respiratory Disorders : Due to its antimuscarinic properties, 3-HMQ may be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma by reducing bronchial hyperreactivity .

- Neurological Disorders : Its ability to modulate cholinergic activity positions it as a candidate for treating cognitive impairments associated with Alzheimer's disease. Studies have shown that quinuclidine derivatives can inhibit acetylcholinesterase (AChE), enhancing acetylcholine levels in the brain .

- Gastrointestinal Disorders : The compound's action on muscarinic receptors can also alleviate symptoms related to irritable bowel syndrome and other gastrointestinal disorders by modulating gut motility .

Case Study: Antidotal Activity

A study investigating quinuclidin-3-ol oximes demonstrated that compounds related to 3-HMQ possess antidotal properties against organophosphate poisoning, showcasing their potential in emergency medicine . These findings highlight the versatility of 3-HMQ derivatives in both therapeutic and acute care settings.

Research Findings Table

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAWHSHTXVVCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902772 | |

| Record name | NoName_3326 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-22-7 | |

| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.